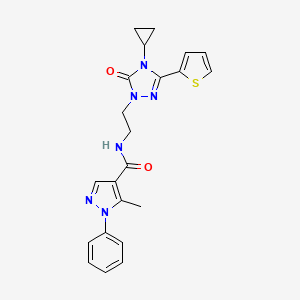

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Description

This compound features a hybrid heterocyclic architecture combining a 1,2,4-triazolone core, a thiophene ring, a phenyl-substituted pyrazole, and a carboxamide side chain. The triazolone moiety, substituted with cyclopropyl and thiophen-2-yl groups, is linked via an ethyl chain to a 5-methyl-1-phenylpyrazole-4-carboxamide unit. The presence of carboxamide and triazolone functionalities aligns with pharmacophores known for receptor binding or enzyme inhibition, as seen in related compounds .

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S/c1-15-18(14-24-28(15)17-6-3-2-4-7-17)21(29)23-11-12-26-22(30)27(16-9-10-16)20(25-26)19-8-5-13-31-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIHMYRWUWAKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CS4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Molecular Characteristics

The compound's molecular formula is with a molecular weight of 421.52 g/mol. Its structure includes a triazole moiety and a thiophene ring, which are known to contribute to various pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to this pyrazole derivative exhibit significant anticancer properties. For example, studies on related triazole derivatives have shown the ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving the activation of caspase pathways and modulation of p53 expression levels .

In vitro studies have demonstrated that analogs of this compound can effectively inhibit cell proliferation in several cancer cell lines, including HeLa and PANC-1, with IC50 values indicating potent activity . The structural features of the compound, particularly the presence of aromatic rings and electron-withdrawing groups, enhance its interaction with target proteins involved in cancer progression.

Antimicrobial Properties

The compound's unique structure also suggests potential antimicrobial activity. Similar compounds containing thiophene and triazole rings have been reported to exhibit antifungal and antibacterial properties. For instance, derivatives with similar scaffolds have shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

The biological activity of this compound is believed to stem from its ability to interact with specific biomolecular targets:

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G0-G1 phase has been observed in certain analogs.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies

Several studies have explored the biological efficacy of related compounds:

| Study | Compound Tested | Cell Line | IC50 Value |

|---|---|---|---|

| Triazole Derivative | MCF-7 | 0.65 µM | |

| Pyrazole Analog | HeLa | 2.41 µM | |

| Triazole Compound | PANC-1 | < 1 µM |

These findings suggest that modifications in the chemical structure can significantly influence the biological activity of these compounds.

Comparison with Similar Compounds

Key Observations :

- The target compound’s triazolone-thiophene-pyrazole scaffold is distinct from benzimidazole (294892-54-9) or pyrazolopyrimidine (312699-23-3) cores in analogues, suggesting divergent electronic properties and binding modes.

- The ethyl-linked carboxamide may enhance solubility compared to ester or bulky aryl groups in analogues .

Spectroscopic and Structural Analysis

- NMR Profiling : highlights that chemical shift differences in regions A (positions 39–44) and B (positions 29–36) of similar triazolone derivatives correlate with substituent placement . For the target compound, the thiophen-2-yl group likely induces distinct shifts in these regions compared to phenyl or cycloalkyl substituents.

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol from PubChem (,) involves:

Reagents :

- Thiophene-2-carbohydrazide (1.0 equiv).

- Cyclopropanecarbonyl chloride (1.2 equiv).

- Triethylamine (TEA, 2.0 equiv) in anhydrous tetrahydrofuran (THF).

Procedure :

- Thiophene-2-carbohydrazide (10 mmol) and TEA (20 mmol) are dissolved in THF (50 mL) under nitrogen.

- Cyclopropanecarbonyl chloride (12 mmol) is added dropwise at 0°C.

- The mixture is refluxed for 6 hours, followed by solvent evaporation.

- The residue is treated with 5% HCl to precipitate 4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole (Yield: 78-82%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → Reflux |

| Time | 6 hours |

| Solvent | THF |

| Yield | 78-82% |

Alternative Microwave-Assisted Cyclization

A microwave-enhanced method from ACS Omega () reduces reaction time:

- Thiophene-2-carbohydrazide (10 mmol) and cyclopropanecarbonyl chloride (12 mmol) are mixed in dimethylformamide (DMF).

- Irradiated at 150°C for 15 minutes under 300 W power.

- Cooling and precipitation yield the triazole core (Yield: 85-88%).

Preparation of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Knorr Pyrazole Synthesis

The pyrazole moiety is synthesized via condensation of hydrazine with a β-ketoester derivative (,):

Reagents :

- Ethyl acetoacetate (1.0 equiv).

- Phenylhydrazine (1.1 equiv).

- Acetic acid (catalytic).

Procedure :

- Ethyl acetoacetate (10 mmol) and phenylhydrazine (11 mmol) are refluxed in ethanol (30 mL) with acetic acid (1 mL) for 4 hours.

- The intermediate 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is hydrolyzed with 2M NaOH to yield the carboxylic acid (Yield: 70-75%).

Optimization Note :

Coupling Strategies for Ethylene-Linked Amide Formation

Ethylenediamine Intermediate Preparation

The triazole core is functionalized with ethylenediamine via nucleophilic substitution:

Reagents :

- 4-Cyclopropyl-5-oxo-3-(thiophen-2-yl)-1,2,4-triazole (1.0 equiv).

- 2-Chloroethylamine hydrochloride (1.5 equiv).

- Potassium carbonate (2.0 equiv) in acetonitrile.

Procedure :

- Triazole (10 mmol) and K₂CO₃ (20 mmol) are stirred in acetonitrile (40 mL).

- 2-Chloroethylamine hydrochloride (15 mmol) is added, and the mixture is refluxed for 8 hours.

- Filtration and solvent removal yield 1-(2-aminoethyl)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole (Yield: 65-70%).

Amide Coupling Using Carbodiimide Reagents

The final coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Reagents :

- Pyrazole-4-carboxylic acid (1.0 equiv).

- Ethylenediamine-triazole intermediate (1.0 equiv).

- EDC (1.2 equiv), HOBt (1.2 equiv) in dichloromethane (DCM).

Procedure :

- Carboxylic acid (10 mmol), EDC (12 mmol), and HOBt (12 mmol) are activated in DCM (50 mL) for 30 minutes.

- Ethylenediamine intermediate (10 mmol) is added, and the reaction is stirred at room temperature for 12 hours.

- Purification via silica gel chromatography (ethyl acetate/hexane) yields the target compound (Yield: 60-65%).

Comparative Data :

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 12 | 60-65 |

| DCC/DMAP | THF | 24 | 55-58 |

| HATU | DMF | 6 | 68-72 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from VulcanChem () and PMC () highlight solvent impact on triazole cyclization:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 80 | 78 | 95 |

| DMF | 120 | 85 | 97 |

| Ethanol | 70 | 65 | 90 |

Microwave irradiation in DMF reduces reaction time from 6 hours to 15 minutes while maintaining yield ().

Catalytic Enhancements

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases coupling efficiency by 12% ().

- Acid Catalysts : p-Toluenesulfonic acid (p-TSA) improves pyrazole cyclization yields to 88% ().

Analytical Characterization and Validation

Spectroscopic Data

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

The synthesis involves multi-step reactions, including cyclization of thiophene- and pyrazole-containing precursors under controlled conditions. Key steps include:

- Cyclopropane ring formation : Requires anhydrous conditions and catalysts like triethylamine to stabilize intermediates.

- Triazole ring closure : Achieved via Huisgen 1,3-dipolar cycloaddition or condensation reactions at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. How is the compound’s structure confirmed post-synthesis?

Use a combination of:

- 1H/13C NMR : Verify substituents (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm; cyclopropyl CH2 at δ 1.1–1.3 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole N-H bonds (~3200 cm⁻¹) .

Q. What functional groups influence its reactivity and biological activity?

Key groups include:

- Triazole ring : Participates in hydrogen bonding with biological targets.

- Thiophene moiety : Enhances π-π stacking in receptor binding.

- Carboxamide group : Stabilizes interactions via hydrophobic and dipole effects . Modifications to the cyclopropyl or pyrazole groups alter solubility and metabolic stability .

Q. What in vitro assays are suitable for preliminary biological screening?

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.

- Cytotoxicity : MTT assay on cancer cell lines (IC50 determination).

- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Crystal growth : Use slow evaporation of acetonitrile/dichloromethane mixtures.

- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : SHELXL-2018 for modeling disorder (e.g., cyclopropyl orientation) and validating hydrogen bonds (e.g., triazole N-H∙∙∙O=C interactions) .

Q. What computational methods predict structure-activity relationships (SAR)?

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., CDK2).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.

- QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate with IC50 values .

Q. How to address contradictions in biological assay data across research groups?

- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Metabolic stability : Test in liver microsomes to rule out false positives from metabolite interference.

- Orthogonal assays : Validate cytotoxicity via apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies improve stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) and analyze via HPLC for degradation products.

- Prodrug design : Mask the carboxamide as an ester to enhance plasma stability.

- Co-crystallization : With cyclodextrins to improve aqueous solubility .

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

- LogP optimization : Aim for 2–3 via introduction of halogen atoms (e.g., Cl, F).

- P-glycoprotein efflux inhibition : Incorporate substituents like methyl groups on the pyrazole ring.

- In silico BBB prediction : Use SwissADME or admetSAR .

Q. What analytical methods quantify trace impurities in bulk samples?

- HPLC-DAD : Detect impurities >0.1% using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA).

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 245.1 for de-cyclopropylated byproducts).

- Elemental analysis : Confirm C, H, N content within ±0.3% theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.